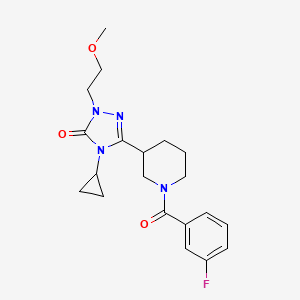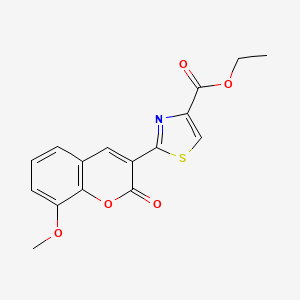
Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate, commonly known as EOMTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EOMTC is a thiazole-based compound that is synthesized through a multi-step process, and it has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Compounds similar to “Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate”, such as thiazolyl coumarin derivatives, have shown moderate antibacterial activity against both gram-positive and gram-negative bacteria . This suggests that the coumarin skeleton could provide a useful scaffold for the development of new anti-microbial drugs .
Antitubercular Activity
Thiazolyl coumarin derivatives have also demonstrated antitubercular activity against Mycobacterium tuberculosis . This indicates that these compounds could potentially be used in the treatment of tuberculosis .
Antifungal Activity
In addition to their antibacterial and antitubercular properties, thiazolyl coumarin derivatives have shown antifungal activity against Aspergillus niger and Candida albicans . This suggests that these compounds could be used in the treatment of fungal infections .
Anti-inflammatory Activity
Coumarin compounds have been reported to possess anti-inflammatory properties . This suggests that “Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate” and similar compounds could potentially be used in the treatment of inflammatory conditions .
Antitumor Activity
Coumarin compounds have also been reported to possess antitumor properties . This suggests that these compounds could potentially be used in the treatment of cancer .
Anti-HIV Activity
Coumarin compounds have demonstrated anti-HIV activity . This suggests that these compounds could potentially be used in the treatment of HIV .
Wirkmechanismus
Target of Action
The primary target of Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate is the tyrosinase enzyme . This enzyme plays a crucial role in melanogenesis biosynthesis, which is a process that produces melanin, a pigment found in the skin, hair, and eyes .
Mode of Action
The compound interacts with its target, the tyrosinase enzyme, by inhibiting its activity .
Biochemical Pathways
The inhibition of tyrosinase affects the melanogenesis pathway, leading to a decrease in melanin production . This can have downstream effects on skin pigmentation and could potentially be used in the treatment of conditions related to hyperpigmentation .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of melanin production due to the inhibition of tyrosinase . This could result in lighter skin pigmentation and could potentially be used to treat hyperpigmentation disorders .
Eigenschaften
IUPAC Name |
ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-3-21-16(19)11-8-23-14(17-11)10-7-9-5-4-6-12(20-2)13(9)22-15(10)18/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXZMUBLVFIJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811224.png)
![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2811226.png)
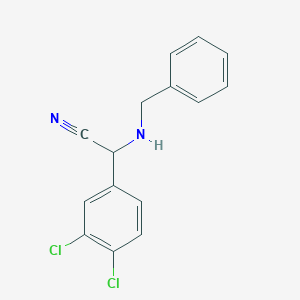
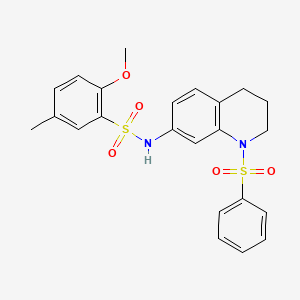
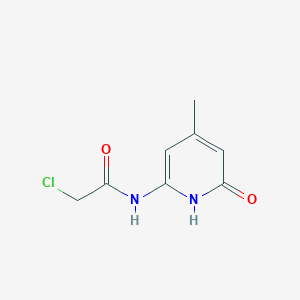
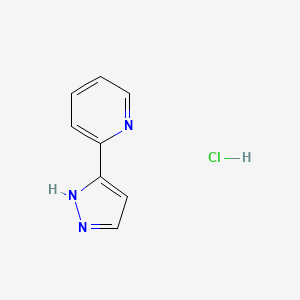
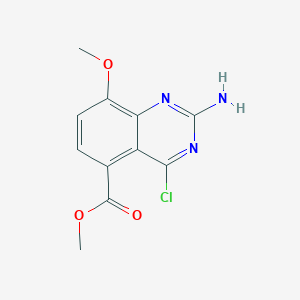
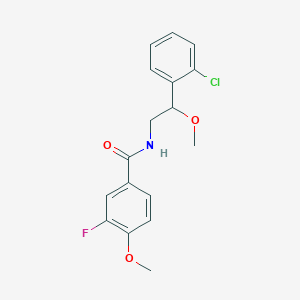
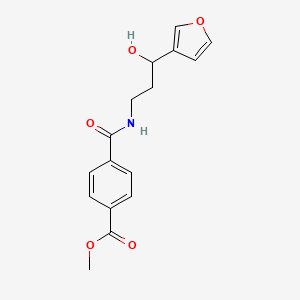
![N-(4-chlorobenzyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2811237.png)
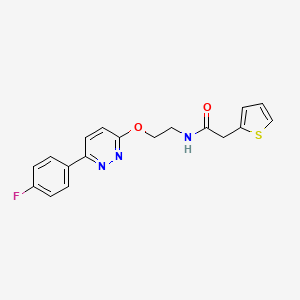
![1-[(1Z)-{[(2-chlorophenyl)methyl]sulfanyl}(methylimino)methyl]pyrazolidin-3-one hydrochloride](/img/structure/B2811243.png)
![bis(N-[(2-methoxypyridin-4-yl)methyl]guanidine), sulfuric acid](/img/structure/B2811244.png)
